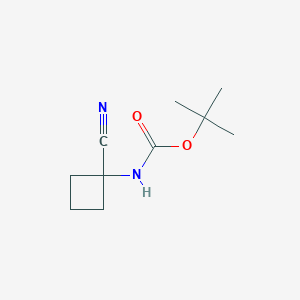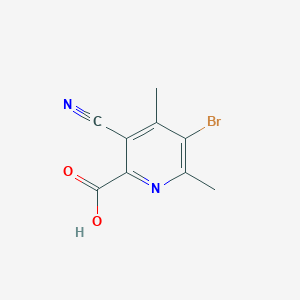![molecular formula C12H16N2O B1522528 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one CAS No. 1258641-00-7](/img/structure/B1522528.png)
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one
Übersicht
Beschreibung
“1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It has an average mass of 204.268 Da and a Monoisotopic mass of 204.126266 Da .
Molecular Structure Analysis
The molecular structure of “1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one” includes a pyrrolidin-2-one ring attached to a phenyl group through an aminoethyl chain . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 432.9±28.0 °C at 760 mmHg, and a flash point of 215.6±24.0 °C . It has a polar surface area of 46 Å2 and a molar volume of 177.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
The pyrrolidine ring present in 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one makes it a valuable scaffold in neuropharmacological research. The compound’s structure allows for the exploration of pharmacophore space due to its sp3 hybridization, which contributes to the stereochemistry and increases three-dimensional coverage . This can lead to the development of novel central nervous system (CNS) agents, potentially offering therapeutic benefits for neurological disorders.
Drug Design and Discovery
As a heterocyclic building block, this compound is utilized in drug design and discovery. Its unique structure can be incorporated into larger, more complex molecules that are being developed as potential therapeutic agents. The compound’s ability to bind to various receptors and enzymes makes it a valuable tool in creating new drugs with specific target interactions .
Proteomics Research
In proteomics, this compound can be used as a specialty reagent for protein modification. It can act as a cross-linking agent or a label, helping to elucidate the structure and function of proteins. This is crucial for understanding protein interactions and the development of protein-based therapeutics .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of various human diseases , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of various human diseases , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It is known that the pyrrolidine ring and its derivatives, including 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, are stable under a variety of conditions .
Eigenschaften
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPWVKDPLQHHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259777 | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one | |
CAS RN |
1258641-00-7 | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)





![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)